4-Fluoro-1,3-dioxolan-2-one, also known as fluoroethylene carbonate, finds significant application in scientific research surrounding Lithium Ion (Li-ion) batteries. Studies have demonstrated its effectiveness as an electrolyte additive, enhancing battery performance []. Its key contribution lies in promoting the formation of a stable and thin layer called the "solid electrolyte interphase (SEI)" on the electrode surface []. This SEI layer acts as a protective barrier, hindering undesirable reactions between the electrolyte and electrodes, ultimately leading to improved battery performance. Research suggests that incorporating 4-Fluoro-1,3-dioxolan-2-one into the electrolyte:
4-Fluoro-1,3-dioxolan-2-one is a fluorinated cyclic carbonate with the molecular formula C₃H₃FO₃ and a molecular weight of approximately 106.05 g/mol. It appears as a white or colorless to light yellow powder or liquid, depending on its form and purity. This compound is recognized for its unique structural features, including a dioxolane ring, which contributes to its chemical reactivity and potential applications in various fields such as pharmaceuticals and materials science .
Additionally, 4-fluoro-1,3-dioxolan-2-one participates in nucleophilic substitution reactions due to the presence of the fluorine atom, which can influence the reactivity of adjacent carbon atoms. This property makes it a valuable intermediate in organic synthesis.
4-Fluoro-1,3-dioxolan-2-one has potential applications in various fields:
Several compounds share structural similarities with 4-fluoro-1,3-dioxolan-2-one. These include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Chloro-1,3-dioxolan-2-one | Chlorine instead of fluorine | Different reactivity profile due to chlorine |
2-Fluorodioxolane | Fluorine substitution at different position | Potentially different biological activities |
Ethylene carbonate | Lacks fluorine and dioxolane structure | More stable but less reactive than fluorinated versions |
The uniqueness of 4-fluoro-1,3-dioxolan-2-one lies in its combination of a dioxolane ring structure with a fluorine atom at a specific position. This configuration may lead to distinct chemical reactivity compared to its non-fluorinated counterparts or those with different halogens.
Irritant;Health Hazard